molecular formula C13H21NO2 B6352992 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol CAS No. 1019500-22-1

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol

Cat. No.: B6352992
CAS No.: 1019500-22-1
M. Wt: 223.31 g/mol
InChI Key: GLQBBKNOTXGDDQ-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol is a phenolic derivative characterized by a 2-ethoxy substituent on the aromatic ring and a (butan-2-ylamino)methyl group at the para position. The branched butan-2-yl group enhances lipophilicity, which may influence solubility and bioavailability .

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQBBKNOTXGDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Features and Functional Group Reactivity

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol comprises a phenolic core substituted with an ethoxy group at the 2-position and an aminomethyl moiety at the 4-position. The ethoxy group introduces steric hindrance, influencing reaction kinetics during electrophilic substitution. The aminomethyl side chain necessitates reductive amination or nucleophilic alkylation strategies, while the phenolic hydroxyl group demands protection to prevent undesired oxidation or side reactions.

Retrosynthetic Disconnections

A retrosynthetic approach identifies two key disconnections:

  • Ethoxy Group Introduction : Alkylation of a phenol precursor (e.g., catechol) with ethyl bromide or via Williamson ether synthesis.

  • Aminomethyl Installation : Mannich reaction using butan-2-amine, formaldehyde, and a phenolic substrate, or reductive amination of a ketone intermediate.

Synthetic Routes and Methodological Comparisons

Phenolic Alkylation

Starting with 2-ethoxyphenol (guaiacol), the 4-position is functionalized via Friedel-Crafts alkylation. For example, reaction with chloromethyl methyl ether in the presence of AlCl₃ yields 4-(chloromethyl)-2-ethoxyphenol. However, regioselectivity challenges arise due to the electron-donating ethoxy group, necessitating careful catalyst selection.

Reductive Amination

The chloromethyl intermediate reacts with butan-2-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C, followed by reduction using NaBH₄ or Pd/C under H₂. This step introduces the secondary amine moiety. Yields are moderate (50–65%) due to competing hydrolysis of the chloromethyl group.

One-Pot Three-Component Reaction

Condensing 2-ethoxyphenol, butan-2-amine, and formaldehyde in ethanol/water (3:1) at reflux forms the aminomethyl adduct directly. Acidic catalysts (e.g., HCl) enhance imine formation, while subsequent reduction stabilizes the product. This method offers higher atom economy but struggles with byproduct formation (e.g., over-alkylation).

Solvent and Temperature Optimization

Comparative studies show that non-polar solvents (toluene) improve regioselectivity but reduce reaction rates. Elevated temperatures (80–100°C) accelerate imine formation but risk decomposition of the phenolic core.

Purification and Crystallization Strategies

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the target compound from unreacted starting materials and dimers. However, the polar aminomethyl group necessitates gradient elution, increasing processing time.

Recrystallization Solvent Screening

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Ethanol/Water (7:3)0–598.572
Dichloromethane/Hexane2595.268
Acetone−2097.865

Crystallization from ethanol/water at low temperatures achieves optimal purity, leveraging hydrogen bonding between the phenolic OH and solvent.

Analytical Characterization

Spectroscopic Confirmation

  • FTIR : Broad peak at 3250 cm⁻¹ (O–H stretch), 2920 cm⁻¹ (C–H aliphatic), 1605 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C–O ether).

  • ¹H NMR (CDCl₃): δ 6.85 (d, 1H, ArH), 6.78 (s, 1H, ArH), 6.72 (d, 1H, ArH), 3.95 (q, 2H, OCH₂CH₃), 3.45 (s, 2H, CH₂NH), 2.85 (m, 1H, NHCH(CH₂CH₃)), 1.35 (t, 3H, OCH₂CH₃), 1.15 (d, 3H, CH(CH₂CH₃)).

PXRD and Thermal Analysis

X-ray diffraction of recrystallized material shows a monoclinic crystal system (space group P2₁/c), with lattice parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å. Differential scanning calorimetry (DSC) reveals a melting endotherm at 142–145°C, indicative of high crystallinity.

Chemical Reactions Analysis

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and applications of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications/Notes
This compound C₁₃H₂₁NO₂ 223.31 (calculated) -2-ethoxy, -(butan-2-ylamino)methyl Not reported in evidence Potential ligand for metal complexes
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₆H₁₇NO₂ 267.32 -2-ethoxy, -(4-methylphenylimino)methyl Crystal structure resolved (Acta Cryst. E68) Used in complexation studies
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride C₁₀H₁₄ClNO₂ 223.68 -2-ethoxy, -(2-aminoethyl), hydrochloride salt Industrial grade (99% purity) Pharmaceutical intermediates, agrochemicals
Butan-2-yl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methyl-butanoate C₂₂H₂₇ClO₃ 374.90 -4-chlorophenylmethyl, -butan-2-yl ester Density: 1.1 g/cm³, Boiling point: 458.8°C Not specified; likely agrochemical use

Key Findings and Comparative Analysis

Substituent Effects on Physicochemical Properties: The butan-2-ylamino group in the target compound increases lipophilicity compared to the imino-methylphenyl group in the analog from . This difference may enhance membrane permeability in biological systems but reduce aqueous solubility . The hydrochloride salt in 4-(2-aminoethyl)-2-ethoxyphenol () improves solubility in polar solvents, making it more suitable for industrial applications than the free base form of the target compound .

Synthetic Utility: The analog in was synthesized for coordination studies, suggesting that the target compound could similarly act as a ligand for transition metals. The presence of both phenolic and amine groups facilitates chelation . In contrast, the ester-containing analog in demonstrates how bulky substituents (e.g., 4-chlorophenylmethyl) can significantly elevate boiling points and densities, which is relevant for solvent selection in synthetic protocols .

The crystal structure data from highlights the importance of planar aromatic systems in molecular packing, which could guide the design of solid-state materials or catalysts .

Biological Activity

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and biological properties, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}NO_2, with a molecular weight of approximately 222.32 g/mol. The compound features a butan-2-yl amino group and an ethoxy substituent on a phenolic ring, contributing to its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC_{13}H_{19}NO_2
Molecular Weight222.32 g/mol
Functional GroupsAmino, Ethoxy, Phenol

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups while maintaining yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Continuous flow reactors may also be employed to enhance efficiency in industrial applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological systems.

The compound appears to modulate enzyme activity and interact with cellular receptors, influencing various signaling pathways. This modulation can lead to significant biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells.

These activities warrant further investigation into its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of similar compounds, several Schiff bases demonstrated moderate to good activities against tested microorganisms, suggesting that derivatives of this compound may exhibit comparable effects .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using methods such as DPPH and ABTS assays. Compounds structurally related to this compound showed promising results, indicating that this compound may also possess similar capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant Activity
This compoundModerateModerate
Schiff Base A (similar structure)GoodHigh
Schiff Base B (similar structure)ModerateLow

Q & A

Basic: What are the most reliable synthetic routes for 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution between 2-ethoxybenzyl chloride and butan-2-amine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene . Optimization involves:

  • Temperature control (40–60°C) to balance reaction rate and side-product formation.
  • Molar ratio adjustment (amine:alkyl halide ≈ 1.2:1) to ensure excess amine drives the reaction.
  • Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures. Advanced optimization may employ Design of Experiments (DoE) to model variables like pH and solvent polarity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy (¹H and ¹³C) confirms the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and butan-2-ylamine moiety (δ 1.0–1.2 ppm for CH₃) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₁₃H₂₁NO₂: 223.1572 g/mol).
  • X-ray crystallography resolves stereochemistry in crystalline forms .

Basic: What preliminary assays are recommended to screen its biological activity?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substituent variation : Replace the ethoxy group with methoxy or hydroxy groups to assess electronic effects on bioactivity .
  • Chain length modulation : Compare butan-2-yl with propan-2-yl or pentan-2-yl amines to study steric impacts .
  • Quantitative SAR (QSAR) modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Cross-validate experimental conditions : Ensure consistency in cell lines, assay protocols (e.g., incubation time), and compound purity (>95% by HPLC) .
  • Comparative solubility testing : Measure logD (octanol/water) to identify discrepancies due to solubility .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables .

Advanced: What mechanistic studies are critical to elucidate its potential anticancer activity?

Answer:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells .
  • Pathway profiling : Western blotting for Bcl-2 family proteins (e.g., Bax, Bcl-xL) to assess mitochondrial apoptosis pathways .
  • In vivo xenograft models : Compare tumor growth inhibition in nude mice with/without compound treatment (dose: 10–50 mg/kg) .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

Answer:

  • Prodrug design : Introduce phosphate or glycoside groups at the phenolic -OH to enhance hydrophilicity .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .
  • Salt formation : React with HCl or citric acid to generate water-soluble salts .

Advanced: How can stability under physiological conditions (pH, temperature) be assessed?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .
  • Light sensitivity testing : Use UV-Vis spectroscopy to track photodegradation under ICH Q1B guidelines .

Advanced: What translational challenges arise when moving from in vitro to in vivo studies?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), half-life (t₁/₂), and tissue distribution in rodents using LC-MS/MS .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) and histopathological analysis of liver/kidney tissues .
  • Metabolite identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: What analytical methods validate oxidative reactions involving this compound?

Answer:

  • EPR spectroscopy : Detect free radical intermediates during oxidation with H₂O₂ or metal catalysts .
  • GC-MS : Identify volatile degradation products (e.g., aldehydes, ketones) .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to elucidate hydrogen abstraction mechanisms .

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